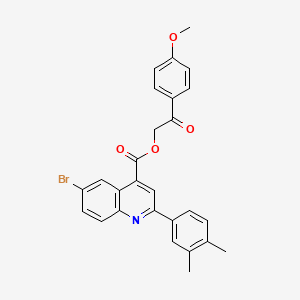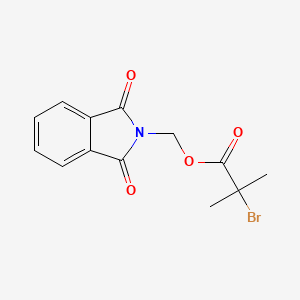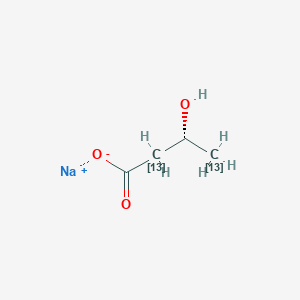
Sodium adamantylsulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium adamantylsulfinate is an organosulfur compound that features an adamantane moiety attached to a sulfinate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Sodium adamantylsulfinate can be synthesized through several methods. One common approach involves the reaction of adamantyl chloride with sodium sulfinate under basic conditions. The reaction typically proceeds as follows: [ \text{C}{10}\text{H}{15}\text{Cl} + \text{NaSO}2\text{Na} \rightarrow \text{C}{10}\text{H}_{15}\text{SO}_2\text{Na} + \text{NaCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Sodium adamantylsulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sodium adamantylsulfonate.
Reduction: Adamantylthiol.
Substitution: Various substituted adamantyl derivatives.
Applications De Recherche Scientifique
Sodium adamantylsulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organosulfur compounds.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which sodium adamantylsulfinate exerts its effects involves its ability to interact with various molecular targets. The sulfinate group can participate in redox reactions, while the adamantane moiety provides structural stability and hydrophobic interactions. These properties make it a versatile compound in modifying biological molecules and materials.
Comparaison Avec Des Composés Similaires
Sodium sulfinates: These compounds share the sulfinate group but lack the adamantane moiety.
Adamantyl derivatives: Compounds like adamantyl chloride or adamantylamine share the adamantane structure but have different functional groups.
Uniqueness: Sodium adamantylsulfinate is unique due to the combination of the adamantane moiety and the sulfinate group. This combination imparts both stability and reactivity, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C10H15NaO2S |
|---|---|
Poids moléculaire |
222.28 g/mol |
Nom IUPAC |
sodium;adamantane-1-sulfinate |
InChI |
InChI=1S/C10H16O2S.Na/c11-13(12)10-4-7-1-8(5-10)3-9(2-7)6-10;/h7-9H,1-6H2,(H,11,12);/q;+1/p-1 |
Clé InChI |
VLTZSFCJBOSJBI-UHFFFAOYSA-M |
SMILES canonique |
C1C2CC3CC1CC(C2)(C3)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4'-Methoxy-[1,1'-biphenyl]-4-sulfonyl fluoride](/img/structure/B12054743.png)
![5-[(4-Methoxyphenoxy)methyl]-2-(4-morpholinylmethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12054761.png)

![2-{(5E)-4-oxo-5-[(phenylamino)methylidene]-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12054776.png)

![(5Z)-3-butyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12054787.png)
![2-(2-chlorophenoxy)-N'-[(E)-(3-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12054790.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12054799.png)
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12054806.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12054820.png)



